Himalomycin B
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Overview
Description
Himalomycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Discovery and Structural Elucidation
Himalomycin B, alongside Himalomycin A, was identified as a new anthracycline antibiotic from the culture broth of a marine Streptomyces isolate. These compounds were discovered during a screening aimed at finding marine Streptomycetes that produce bioactive compounds. The structural determination of this compound was achieved through detailed NMR and mass spectroscopy analyses, comparing its characteristics with known metabolites like fridamycin D and rabelomycin. This discovery broadened the scope of anthracycline antibiotics, known for their potent bioactivity, by adding new members with potentially unique properties and applications in scientific research (Maskey, Helmke, & Laatsch, 2003).
Biological Mechanisms and Comparative Studies
Although not directly related to this compound, studies on other antibiotics like bleomycin offer insights into the complex interactions and biological mechanisms of antibiotics, including DNA and RNA interactions, oxidative stress, and cellular toxicity. Understanding these mechanisms is crucial for harnessing the therapeutic potential of antibiotics and mitigating their adverse effects. Research on bleomycin, for instance, has provided valuable knowledge on antibiotic-induced lung fibrosis, DNA strand breaks, and the generation of free radicals, which are aspects relevant to the broader field of antibiotic research and could inform future studies on this compound (Della Latta, Cecchettini, Del Ry, & Morales, 2015).
Properties
Molecular Formula |
C43H56O16 |
---|---|
Molecular Weight |
828.9 g/mol |
IUPAC Name |
4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-[(2S,5S,6S)-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C43H56O16/c1-19-27(44)10-13-33(54-19)57-30-12-15-35(56-21(30)3)59-43(5,18-32(47)48)17-23-6-7-25-36(38(23)49)40(51)26-9-8-24(39(50)37(26)41(25)52)31-16-29(46)42(22(4)53-31)58-34-14-11-28(45)20(2)55-34/h6-9,19-22,27-31,33-35,42,44-46,49-50H,10-18H2,1-5H3,(H,47,48)/t19-,20-,21-,22+,27+,28+,29+,30-,31+,33-,34-,35-,42+,43?/m0/s1 |
InChI Key |
KKNQZECZFJSPQR-YYTUHZOXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7CC[C@H]([C@@H](O7)C)O)O)O)CC(=O)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC2CCC(OC2C)OC(C)(CC3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)O)CC(=O)O)O |
Synonyms |
himalomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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